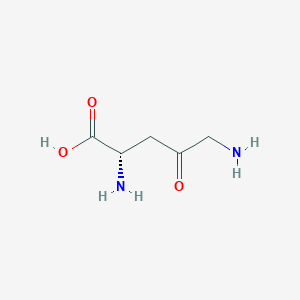
(S)-2,5-Diamino-4-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,5-Diamino-4-oxopentanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids and plays a crucial role in biochemical processes. This compound is known for its unique structure, which includes two amino groups and a keto group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diamino-4-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or their derivatives. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. These methods may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.
化学反応の分析
Types of Reactions
(S)-2,5-Diamino-4-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can replace the amino or keto groups under specific conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(S)-2,5-Diamino-4-oxopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is involved in metabolic pathways and can be used to study enzyme functions and interactions.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the production of various chemicals, pharmaceuticals, and materials.
作用機序
The mechanism of action of (S)-2,5-Diamino-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in catalytic reactions, and influence biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Meldrum’s acid: Known for its reactivity and use in organic synthesis.
Pyridine derivatives: Used in various chemical reactions and as building blocks for pharmaceuticals.
Pyrimidine derivatives: Important in the synthesis of nucleotides and nucleic acids.
Uniqueness
(S)-2,5-Diamino-4-oxopentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amino groups and keto group provide versatility that is not commonly found in similar compounds.
特性
分子式 |
C5H10N2O3 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC名 |
(2S)-2,5-diamino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)/t4-/m0/s1 |
InChIキー |
SURWICONOPIANU-BYPYZUCNSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)CN |
正規SMILES |
C(C(C(=O)O)N)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/no-structure.png)
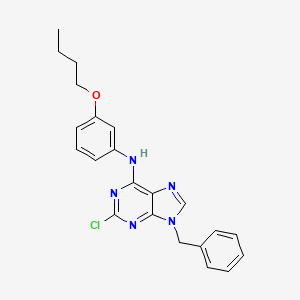
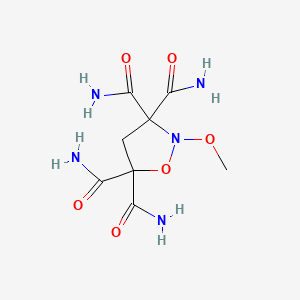

![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
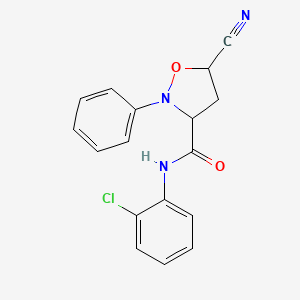


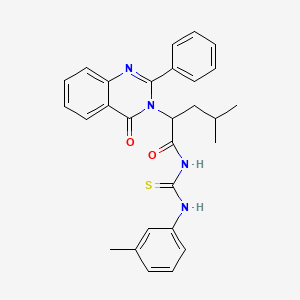
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
